molecular formula C19H22N2O6S B6315491 7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide CAS No. 1771804-77-3

7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide

Cat. No. B6315491
M. Wt: 406.5 g/mol
InChI Key: HUYOMBHZNMTQPT-UHFFFAOYSA-N
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Patent
US09321755B2

Procedure details

To a stirred suspension of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (10.00 g, 29.23 mmol) in DCM (160 mL) was added methanesulfonic acid (MeSO3H, 8.46 g, 88.04 mmol) and triethylsilane (Et3SiH, 8.37 g, 71.96 mmol) at ambient temperature over 10 minutes to give a slurry. Solid 9H-fluoren-9-ylmethyl{[(2,2-dimethoxyethyl)amino]sulfonyl}carbamate (12.25 g, 30.14 mmol) was added portionwise (1 g/3-4 min; over 1 h) while maintaining the internal temperature at less than about 20° C. using a water bath. After the addition, the resulting mixture was stirred at about 13 to 22° C. for 3 days. Additional triethylsilane (Et3SiH, 0.1755 g, 1.51 mmol) and 9H-fluoren-9-ylmethyl{[(2,2-dimethoxyethy)amino]sulfonyl}carbamate (0.3082 g, 0.76 mmol) were added and the resulting mixture was stirred at ambient temperature for an additional 23 h. Isopropyl alcohol (IPA, 15 mL) was added and the resulting mixture was stirred at ambient temperature for 1 h. Heptane (100 mL) was added and the mixture was stirred at ambient temperature for an additional 2 h. The solids were collected by filtration, washed with IPA/heptane (1/5; 2×30 mL) and heptane (2×30 mL), and dried under vacuum to afford 9H-fluoren-9-ylmethyl ({[2-({4-[4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]amino}sulfonyl)carbamate as a white solid (18.30 g, 91.1% yield). 1H NMR (500 MHz, DMSO-d6) δ 11.44 (s, 1H), 8.07 (dd, J=6.2, 2.5 Hz, 1H), 7.90 (t, J=5.6 Hz, 1H), 7.88 (d, J=7.6 Hz, 2H), 7.72 (d, J=7.0 Hz, 2H), 7.71 (ddd, J=8.9, 4.3, 2.6 Hz, 1H), 7.57 (dd, J=8.7, 8.7 Hz, 1H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (td, J=7.4, 1.0 Hz, 2H), 6.55 (t, J=6.0 Hz, 1H), 4.35 (d, J=7.3 Hz, 2H), 4.25 (t, J=7.2 Hz, 1H), 3.39 (q, J=6.4 Hz, 2H), 3.15 (q, J=6.3 Hz, 2H); 13C NMR (126 MHz, DMSO-d6) δ 159.03 (d, J=248.7 Hz), 156.61 (s), 155.22 (s), 151.55 (s), 148.67 (s), 143.29 (s), 140.68 (s), 133.82 (s), 133.39 (s), 130.05 (d, J=8.5 Hz), 128.54 (d, J=3.2 Hz), 127.73 (s), 127.07 (s), 125.24 (s), 120.11 (s), 117.42 (d, J=24.0 Hz), 108.19 (d, J=22.5 Hz), 66.70 (s), 46.17 (s), 43.34 (s), 40.79 (s) ppm; 19F NMR (376 MHz, DMSO-d6) δ −103.99-−107.39 (m) ppm.
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step Two
Quantity
8.37 g
Type
reactant
Reaction Step Two
Quantity
12.25 g
Type
reactant
Reaction Step Three
Quantity
0.1755 g
Type
catalyst
Reaction Step Four
Quantity
0.3082 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:7]2[N:11]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[C:14]([Br:19])[CH:13]=3)[C:10](=[O:20])[O:9][N:8]=2)=[N:4][O:5][N:6]=1.CS(O)(=O)=O.C([SiH](CC)CC)C.[CH:33]1[C:45]2[CH:44]([CH2:46][O:47][C:48](=[O:60])[NH:49][S:50]([NH:53][CH2:54][CH:55](OC)OC)(=[O:52])=[O:51])[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[C:37]=2[CH:36]=[CH:35][CH:34]=1>C(Cl)Cl.C([SiH](CC)CC)C.C1C2C(COC(=O)NS(NCC(OC)OC)(=O)=O)C3C(=CC=CC=3)C=2C=CC=1.CCCCCCC.C(O)(C)C>[Br:19][C:14]1[CH:13]=[C:12]([N:11]2[C:10](=[O:20])[O:9][N:8]=[C:7]2[C:3]2[C:2]([NH:1][CH2:55][CH2:54][NH:53][S:50]([NH:49][C:48](=[O:60])[O:47][CH2:46][CH:44]3[C:43]4[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=4[C:37]4[C:45]3=[CH:33][CH:34]=[CH:35][CH:36]=4)(=[O:51])=[O:52])=[N:6][O:5][N:4]=2)[CH:17]=[CH:16][C:15]=1[F:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.46 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
8.37 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
12.25 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NS(=O)(=O)NCC(OC)OC)=O
Step Four
Name
Quantity
0.1755 g
Type
catalyst
Smiles
C(C)[SiH](CC)CC
Name
Quantity
0.3082 g
Type
catalyst
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NS(=O)(=O)NCC(OC)OC)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 4.5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at about 13 to 22° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a slurry
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at less than about 20° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for an additional 23 h
Duration
23 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with IPA/heptane (1/5; 2×30 mL) and heptane (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNS(=O)(=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 91.1%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.